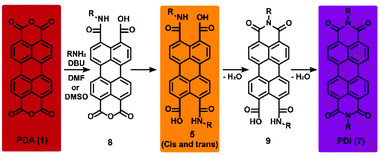Room temperature synthesis of perylene diimides facilitated by high amic acid solubility†
Organic Chemistry Frontiers Pub Date: 2022-01-10 DOI: 10.1039/D1QO01723C
Abstract
A novel protocol for the synthesis of perylene diimides (PDIs), by reacting perylene dianhydride (PDA) with aliphatic amines is reported. Full conversions were obtained at temperatures between 20 and 60 °C, using DBU as the base in DMF or DMSO. A “green” synthesis of PDIs, that runs at higher temperatures, was developed using K2CO3 in DMSO. The reaction sequence for the imidization process, via perylene amic acid intermediates (PAAs), has been confirmed experimentally aided by the synthesis and full characterization of stable model amic acid salts and amic esters. Kinetic studies, using absorption spectroscopy, have established that PDI formation proceeds via fast amic acid formation, followed by a slow conversion to imides. Solubility of the intermediate PAA salts is found to be low and rate-limiting. Based on this finding, quantitative PDI synthesis at room temperature was achieved by diluting the reaction mixture with water, the solvent in which PAA salts have better solubility. Thus, the otherwise harsh synthesis of PDIs has been transformed into an extremely convenient functional group tolerant and highly efficient reaction that runs at room temperature.

Recommended Literature
- [1] TiO2 thin films by chemical vapour deposition: control of the deposition process and film characterisation
- [2] Theoretical studies of unimolecular reactions of C2–C5 alkoxy radicals. Part I. Ab initio molecular orbital calculations
- [3] Stable tandem luminescent solar concentrators based on CdSe/CdS quantum dots and carbon dots†
- [4] Novel low temperature (<37 °C) chitosan hydrogel fabrication under the synergistic effect of graphene oxide
- [5] Cyclisation of hex-5-en-2-one to the 2,5-dimethyl-1-oxoniacyclopent-1-enyl cation in sulphuric acid
- [6] Recent progress in rechargeable lithium batteries with organic materials as promising electrodes
- [7] An improved prediction model for COD measurements using UV-Vis spectroscopy
- [8] Characterization and control of the electronic properties of a NiO based dye sensitized photocathode
- [9] Single-unit-cell thick Co9S8 nanosheets from preassembled Co14 nanoclusters†
- [10] Back cover










